trans-Dichlorodipyridinepalladium(II)
Overview
Description
Trans-Dichlorodipyridinepalladium(II) is a useful research compound. Its molecular formula is C10H10Cl2N2Pd and its molecular weight is 335.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Dichlorodipyridinepalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Dichlorodipyridinepalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Self-Assembly and Thermal Stability : Palladium(II) dicarboxypyridine complexes, which are structurally similar to trans-Dichlorodipyridinepalladium(II), can self-assemble into 2D polymeric networks or solids with high thermal stability (Qin et al., 2000).
Potential Anticancer Properties : Novel palladium(II) complexes show potential anticancer effects by inducing apoptosis in cancer cells, suggesting a potential application in cancer therapy (Ari et al., 2013).
Substitution Reactions and Trans-Effect : The substitution reactions in palladium(II) complexes are of the SN2 type, and the trans-effect is considered insignificant, which is relevant for understanding the reaction mechanisms of these complexes (Banerjea & Tripathi, 1958).
Structural Characterization : Studies on the crystal structure of palladium(II) complexes provide insights into the coordination geometry and interaction with ligands, which are crucial for understanding their reactivity and potential applications (León et al., 2009).
Isomerization and Kinetics : Research on isomerization equilibria and kinetics in palladium(II) complexes informs about the stability and reactivity of different isomers, which is important for their application in catalysis and synthesis (Howie et al., 2019).
Anticancer Activity : Certain palladium(II) complexes exhibit higher anticancer activity compared to known drugs like cisplatin, suggesting their potential as therapeutic agents (Icsel et al., 2013).
Influence on N-N Bond Length : The trans influence in palladium(II) complexes affects N-N bond length, which could be exploited in catalytic processes (Milani et al., 2002).
Supramolecular Polymer Formation : Trans-Dichlorodipyridinepalladium(II) can form supramolecular polymers, which have unique porous networks and metal-metal interactions, useful in materials science (Chen et al., 2014).
Properties
IUPAC Name |
dichloropalladium;pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.